molecular formula C8H10FNO2 B13321779 4-(1-Amino-2-fluoroethyl)benzene-1,3-diol

4-(1-Amino-2-fluoroethyl)benzene-1,3-diol

Cat. No.: B13321779
M. Wt: 171.17 g/mol
InChI Key: ASBJLAUHPDYDBM-UHFFFAOYSA-N
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Description

4-(1-Amino-2-fluoroethyl)benzene-1,3-diol is an organic compound that belongs to the class of dihydroxybenzenes, also known as benzenediols. This compound features a benzene ring substituted with two hydroxyl groups and an amino-fluoroethyl group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through electrophilic aromatic substitution, where a fluorinated ethylamine derivative reacts with a dihydroxybenzene under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes steps such as nitration, reduction, and halogenation, followed by substitution reactions to introduce the desired functional groups. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(1-Amino-2-fluoroethyl)benzene-1,3-diol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1-Amino-2-fluoroethyl)benzene-1,3-diol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-Amino-2-fluoroethyl)benzene-1,3-diol involves its interaction with specific molecular targets. The amino-fluoroethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The hydroxyl groups can participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Catechol (1,2-dihydroxybenzene): Similar structure but lacks the amino-fluoroethyl group.

    Resorcinol (1,3-dihydroxybenzene): Similar structure but lacks the amino-fluoroethyl group.

    Hydroquinone (1,4-dihydroxybenzene): Similar structure but lacks the amino-fluoroethyl group.

Uniqueness

4-(1-Amino-2-fluoroethyl)benzene-1,3-diol is unique due to the presence of the amino-fluoroethyl group, which imparts distinct chemical reactivity and biological activity compared to other dihydroxybenzenes. This makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C8H10FNO2

Molecular Weight

171.17 g/mol

IUPAC Name

4-(1-amino-2-fluoroethyl)benzene-1,3-diol

InChI

InChI=1S/C8H10FNO2/c9-4-7(10)6-2-1-5(11)3-8(6)12/h1-3,7,11-12H,4,10H2

InChI Key

ASBJLAUHPDYDBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)O)C(CF)N

Origin of Product

United States

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